N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, commonly referred to as BFCP, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various fields. BFCP has been studied as a potential therapeutic agent, a drug delivery system, and as a catalyst.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- A series of 5-arylfuran-2-carboxamide derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, were synthesized and evaluated for their potential as urotensin-II receptor antagonists. One of the compounds showed high potency and an acceptable pharmacokinetic profile, indicating a potential application in treating disorders related to this receptor (Chae Jo Lim et al., 2019).
Anti-Tuberculosis Activity
- New analogues of anti-tuberculosis agents featuring furan-2-carboxylic acid moieties demonstrated improved bioavailability and anti-tuberculosis activity. These findings highlight the compound's role in enhancing the efficacy of treatments against tuberculosis (Rajendra Tangallapally et al., 2006).
Antipsychotic Potential
- Research on heterocyclic carboxamides, including compounds structurally similar to the discussed chemical, showed potential as antipsychotic agents. Some derivatives exhibited significant in vivo activities and a favorable profile for minimizing extrapyramidal side effects (M. H. Norman et al., 1996).
Antidepressant and Antianxiety Activities
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in preclinical models, indicating their potential therapeutic application in mental health disorders (J. Kumar et al., 2017).
Enzyme Inhibition
- Compounds featuring the furan and piperazine ring structure were evaluated for enzyme inhibition and hemolytic activity. Some of these compounds showed considerable inhibitory activity against the butyrylcholinesterase enzyme, suggesting potential applications in treating diseases related to enzyme dysfunction (M. Abbasi et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have shown good selectivity between cancer cells and normal cells .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h1-4,9-10H,5-8,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRGKLMVRNVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.